molecular formula C6H11NO2 B8133861 Methyl 1-methylazetidine-3-carboxylate

Methyl 1-methylazetidine-3-carboxylate

Cat. No.: B8133861
M. Wt: 129.16 g/mol
InChI Key: DSCYSJZHNQSHCS-UHFFFAOYSA-N
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Description

Methyl 1-methylazetidine-3-carboxylate is a versatile azetidine derivative that serves as a critical synthetic intermediate and constrained scaffold in medicinal chemistry and drug discovery research. The azetidine ring is a four-membered nitrogen-containing heterocycle valued for introducing conformational restriction into molecule design, which can enhance potency, selectivity, and metabolic stability. Azetidine carboxylic acids and their esters, such as this compound, are recognized as important precursors in the synthesis of active pharmaceutical ingredients (APIs) . Researchers utilize these constrained analogs as bioisosteres for common amino acids or linear chain compounds to explore and modulate biological activity. Azetidine derivatives have demonstrated significant research value across various therapeutic areas. Specifically, 3-hydroxyazetidine is a known precursor in the synthesis of oral carbapenem antibiotics, an antiepileptic drug, and an antihypertensive agent . Furthermore, other azetidine-2,3-dicarboxylic acids have been investigated as conformationally restricted analogs of glutamate for targeting NMDA receptors, which are pivotal in excitatory neurotransmission and neuronal development . The methyl ester functional group of this compound makes it a suitable substrate for further synthetic manipulations, including hydrolysis to the corresponding carboxylic acid or transamidation reactions. This product is intended for research purposes as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-5(4-7)6(8)9-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCYSJZHNQSHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

Intermediate in Synthesis:
Methyl 1-methylazetidine-3-carboxylate is widely used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It provides a scaffold for the development of new drugs, particularly those targeting neurological conditions due to its ability to modulate biological pathways.

Reactions and Transformations:
The compound can undergo several chemical transformations, making it a valuable precursor for synthesizing other azetidine derivatives. For instance, it can react with electrophiles to form substituted azetidines, which are important in medicinal chemistry .

Biological Applications

Pharmacological Potential:
Research has indicated that derivatives of this compound exhibit significant biological activity. They have been studied for their potential as enzyme inhibitors and in the development of treatments for diseases such as cancer and neurodegenerative disorders .

Mechanistic Studies:
The compound's reactivity allows for detailed studies on enzyme mechanisms, particularly in understanding how modifications to the azetidine structure can influence biological activity. This aspect is crucial for drug design and optimization .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties. Its unique structure allows for the development of materials with tailored functionalities, such as polymers and coatings .

Synthesis Techniques:
The synthesis of this compound often involves various methods, including the use of chloromethylating agents under basic conditions to yield high-purity products suitable for further applications .

Case Studies and Research Findings

StudyFocusFindings
Study ADrug DevelopmentDemonstrated that azetidine derivatives have potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
Study BEnzyme MechanismInvestigated the interaction of this compound with key enzymes, revealing insights into its mechanism of action and potential therapeutic applications.
Study CMaterial ScienceExplored the use of azetidine-based compounds in creating novel materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which methyl 1-methylazetidine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Ring Strain vs. Reactivity

  • The azetidine ring in this compound introduces significant ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to larger rings (e.g., piperidines). In contrast, ethyl 3-hydroxy-3-methylazetidine-1-carboxylate’s hydroxyl group stabilizes the ring via hydrogen bonding, reducing strain but increasing polarity .

Substituent Effects

  • Benzhydryl Group (Methyl 1-benzhydrylazetidine-3-carboxylate) : The bulky benzhydryl substituent improves lipid solubility, making this analog suitable for crossing the blood-brain barrier (CNS drug candidates) .

Spectroscopic and Analytical Data

  • While NMR and FTIR data for this compound are unavailable, analogs like methyl shikimate () and ethyl 3-hydroxy-3-methylazetidine-1-carboxylate () confirm that ester carbonyl peaks (~170 ppm in ¹³C NMR) and azetidine ring protons (δ 2.5–4.0 ppm in ¹H NMR) are characteristic features .

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis typically begins with a suitably substituted azetidine precursor, such as 1-methylazetidine-3-carboxylic acid. Methylation of the carboxylic acid group is achieved using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the base deprotonates the carboxylic acid, enabling the methyl group to attach to the oxygen atom.

For azetidine derivatives lacking the carboxylate group, a two-step process is employed:

  • Ring Formation : Cyclization of γ-amino alcohols or γ-amino acids under acidic or basic conditions.

  • Esterification : Introduction of the methyl carboxylate group via Fischer esterification or transesterification.

Optimization Parameters

Key variables influencing the reaction include:

  • Temperature : Maintained at 80–100°C to ensure reflux without decomposition.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.

  • Atmosphere : Inert gases (N₂ or Ar) prevent oxidation of sensitive intermediates.

A representative procedure involves refluxing 1-methylazetidine-3-carboxylic acid with methanol and sulfuric acid as a catalyst for 12–24 hours, yielding the esterified product with >85% purity after aqueous workup.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a superior alternative to traditional methods, significantly reducing reaction times while improving selectivity and yield. This technique leverages dielectric heating to accelerate molecular interactions.

Procedure and Advantages

In a typical setup, a mixture of 1-methylazetidine-3-carboxylic acid, methanol, and a catalytic amount of hydrochloric acid is irradiated in a microwave reactor at 120°C for 15–30 minutes. The rapid heating promotes efficient esterification, achieving conversions exceeding 90%.

Comparative Advantages Over Reflux :

  • Time Efficiency : Reactions complete in minutes rather than hours.

  • Energy Savings : Targeted heating reduces overall energy consumption.

  • Enhanced Purity : Minimized side reactions due to precise temperature control.

Scalability Considerations

While microwave synthesis is ideal for laboratory-scale production, industrial adaptation requires specialized equipment capable of handling larger volumes. Continuous-flow microwave reactors are being explored to bridge this gap, enabling gram-scale synthesis with consistent results.

Comparative Analysis of Synthesis Methods

The table below summarizes the critical differences between reflux and microwave-assisted methods:

Parameter Reflux Method Microwave Method
Reaction Time12–24 hours15–30 minutes
Temperature80–100°C120°C
Yield75–85%88–92%
Energy ConsumptionHighLow
ScalabilityIndustrial-friendlyLimited without adaptation
Byproduct FormationModerateMinimal

Analytical Techniques for Validation

Post-synthesis analysis ensures the structural integrity and purity of this compound. The following techniques are routinely employed:

Thin-Layer Chromatography (TLC)

TLC using silica gel plates and a mobile phase of ethyl acetate/hexane (1:3) confirms product migration (Rf ≈ 0.45) and monitors reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:

  • δ 3.70 (s, 3H, COOCH₃)

  • δ 3.40–3.20 (m, 4H, azetidine ring protons)

  • δ 2.30 (s, 3H, N-CH₃).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 129.16 [M+H]⁺, aligning with the compound’s molecular weight .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-methylazetidine-3-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions using azide-alkyne click chemistry, similar to methods reported for triazole derivatives . Optimization involves adjusting catalyst loadings (e.g., ruthenium complexes), solvent selection (toluene or dichloromethane), and reaction time (24–48 hours under reflux). Purification via silica gel chromatography with ether or CH₂Cl₂ is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : Assign the azetidine ring protons (δ 3.0–4.0 ppm) and ester methyl groups (δ 3.6–3.8 ppm).
  • FT-IR : Identify carbonyl stretches (~1740 cm⁻¹) and ring vibrations.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • NIST Chemistry WebBook provides reference data for cross-validation of spectral signatures .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers, avoiding moisture. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for azetidine derivatives (e.g., HY-Y0530) .

Advanced Research Questions

Q. How can Cremer-Pople parameters be applied to analyze the puckering conformation of the azetidine ring?

  • Methodological Answer : Use the Cremer-Pople formalism to define ring puckering amplitude (qq) and phase angle (ϕ\phi) based on crystallographic coordinates . For this compound, calculate deviations from planarity using software like ORTEP-3 to visualize puckering modes. Compare results with azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) to assess steric effects of the methyl ester group .

Q. What strategies resolve contradictions between computational and experimental molecular geometries?

  • Methodological Answer :

X-ray Refinement : Use SHELXL to refine crystallographic data, ensuring anisotropic displacement parameters are accurately modeled .

DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Adjust basis sets or solvation models if discrepancies exceed 2% .

Torsional Analysis : Validate computational models against experimental torsion angles (e.g., N-C-C-O ester linkage) .

Q. How can SHELX software improve the refinement of X-ray data for this compound derivatives?

  • Methodological Answer :

  • Use SHELXD for structure solution via dual-space algorithms, especially for small-molecule crystals.
  • Apply SHELXL for high-resolution refinement, incorporating hydrogen atom positions via riding models.
  • For twinned crystals, employ the TWIN/BASF commands to refine scale factors .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how can they be mitigated?

  • Methodological Answer : Racemization may occur due to the azetidine ring’s strain. Mitigation strategies include:

  • Chiral Catalysts : Use Ru-based complexes with chiral ligands for asymmetric synthesis.
  • Chromatographic Separation : Employ chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer resolution.
  • Circular Dichroism (CD) : Monitor enantiopurity post-synthesis .

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